Bienvenue dans la boutique en ligne BenchChem!

quinoline-8-sulfonamide

Carbonic anhydrase Isozyme selectivity Metalloenzyme inhibition

Quinoline-8-sulfonamide (CAS 35203-91-9) is a differentiated sulfonamide scaffold. Its C8-sulfonamide enables stable N,N-chelate complexation with Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺ and selective hCA IX inhibition (Ki=19 nM), unlike unsubstituted quinoline, 8-hydroxyquinoline, or 8-aminoquinoline. This bidentate geometry is critical for anticancer agents targeting hypoxic tumors and bioinspired metalloenzyme models. Procure high-purity material for SAR-driven medicinal chemistry.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 35203-91-9
Cat. No. B086410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinoline-8-sulfonamide
CAS35203-91-9
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13)
InChIKeyZTYZEUXZHGOXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-8-sulfonamide (CAS 35203-91-9) in R&D Procurement: Core Scaffold, Physicochemical Properties, and Synthetic Versatility


Quinoline-8-sulfonamide (CAS 35203-91-9) is a heterocyclic sulfonamide featuring a quinoline core with the sulfonamide group positioned at C8 [1]. This specific substitution pattern confers a distinct bidentate chelation geometry, enabling stable complexation with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺) through both the quinoline nitrogen and the deprotonated sulfonamido group [2]. The compound exhibits a molecular weight of 208.24 g/mol (C₉H₈N₂O₂S) and serves as a versatile building block for synthesizing derivatives with demonstrated activities against human carbonic anhydrase (hCA) isoforms [3], PKM2 modulators [4], and antimicrobial agents [5].

Why Quinoline-8-sulfonamide (CAS 35203-91-9) Cannot Be Substituted by Unsubstituted Quinoline or 8-Hydroxyquinoline


Unsubstituted quinoline lacks the sulfonamide group essential for zinc-binding inhibition of carbonic anhydrase [1]. 8-Hydroxyquinoline, while a metal chelator, exhibits a different chelation mode (O,N- vs. N,N- for sulfonamidato) and lacks the sulfonamide's ability to interact with the enzyme's zinc-bound water/hydroxide [2]. 8-Aminoquinoline, though containing an amino group, cannot form the same stable, deprotonated sulfonamidato complexes with transition metals, limiting its utility in metalloenzyme inhibitor design [3]. The sulfonamide group at C8 provides a unique combination of metal-chelating ability and hydrogen-bonding capacity that is absent in these common quinoline alternatives, directly impacting their performance in CA inhibition, metal extraction, and downstream derivative synthesis.

Quinoline-8-sulfonamide (CAS 35203-91-9): Head-to-Head and Cross-Study Quantitative Evidence for Differentiated Procurement


Carbonic Anhydrase Isozyme Selectivity Profile: Quinoline-8-sulfonamide vs. Archetypal Sulfonamide Acetazolamide

Quinoline-8-sulfonamide demonstrates a differentiated inhibition profile against human carbonic anhydrase isoforms compared to the archetypal sulfonamide acetazolamide. While acetazolamide exhibits broad, non-selective inhibition across hCA I, II, and IX (Ki values typically in the low nanomolar range for all isoforms), quinoline-8-sulfonamide shows a >20-fold selectivity for hCA IX (Ki = 19 nM) [1] over bovine CA IV (Ki = 415 nM) [2]. This selectivity profile is distinct from acetazolamide's pan-inhibition and from 8-hydroxyquinoline, which does not inhibit CA isoforms. The data suggest quinoline-8-sulfonamide may be a more appropriate starting point for developing tumor-associated hCA IX/XII selective inhibitors, minimizing off-target inhibition of cytosolic isoforms hCA I and II that are associated with diuretic side effects.

Carbonic anhydrase Isozyme selectivity Metalloenzyme inhibition

Metal Chelation Efficacy: Quinoline-8-sulfonamide vs. 8-Hydroxyquinoline and 8-Aminoquinoline

Quinoline-8-sulfonamide (Hsa) acts as a bidentate chelating ligand towards transition metal(II) ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺), forming stable [M(sa)₂] complexes through coordination of the quinoline nitrogen and the deprotonated sulfonamido nitrogen [1]. This N,N- chelation mode is distinct from the N,O- chelation of 8-hydroxyquinoline and the monodentate coordination of 8-aminoquinoline. The crystal structure of [Zn(sa)₂(NH₃)]·NH₃ confirms a trigonal bipyramidal geometry around Zn²⁺ with Zn-N bond distances of approximately 2.0-2.1 Å [1]. In contrast, 8-hydroxyquinoline forms octahedral tris-chelates with Zn²⁺ (Zn-O and Zn-N bonds) and 8-aminoquinoline typically acts as a monodentate ligand. This differential chelation geometry and stability directly impacts the design of metalloenzyme inhibitors, as the sulfonamidato complex better mimics the transition state of zinc-dependent enzymes like carbonic anhydrase.

Metal chelation Coordination chemistry Metalloenzyme inhibitor design

Antimicrobial Activity: Quinoline-8-sulfonamide Derivatives vs. Unsubstituted Quinoline

Quinoline-8-sulfonamide serves as a core scaffold for synthesizing hybrid compounds with potent antimicrobial activity. Quinoline-sulfonamide hybrids have demonstrated significant activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans [1]. In contrast, unsubstituted quinoline exhibits negligible antimicrobial activity at comparable concentrations. The sulfonamide group is essential for enhancing solubility and enabling interactions with bacterial enzyme targets, such as dihydropteroate synthase (DHPS) in the folate biosynthesis pathway [2]. While specific MIC values for the parent quinoline-8-sulfonamide are not reported, hybrid derivatives achieve MIC values in the low micromolar range, highlighting the scaffold's utility for developing novel antimicrobial agents to combat rising antibiotic resistance.

Antimicrobial Antibacterial Antifungal

Liquid-Liquid Extraction Efficiency: Quinoline-8-sulfonamide Derivatives vs. 8-Hydroxyquinoline

8-Benzenesulfonamidoquinoline (Hbsq), a derivative of quinoline-8-sulfonamide, functions as an effective bidentate chelate extractant for divalent metal cations [1]. Introduction of electron-withdrawing substituents on the benzenesulfonyl group enhances extractability due to inductive effects, while bulky ortho-substituents cause negligible steric hindrance unless both ortho-positions are occupied [1]. This contrasts with 8-hydroxyquinoline, which exhibits pH-dependent extraction efficiency and is prone to co-extraction of multiple metals. The sulfonamide derivative offers tunable extraction selectivity through substituent effects, a feature not available with 8-hydroxyquinoline. Quantitative extraction percentages for Hbsq derivatives range from 70% to >95% depending on the metal and substituent, while 8-hydroxyquinoline typically achieves >90% extraction for a broader range of metals, lacking the same degree of tunable selectivity.

Metal extraction Analytical chemistry Separation science

Synthetic Versatility and Derivative Potency: Quinoline-8-sulfonamide as a Scaffold for Potent Anticancer Agents

Quinoline-8-sulfonamide serves as a core scaffold for developing potent anticancer agents. A derivative, N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (compound 3h), acts as a dual inhibitor of human nucleotide pyrophosphatase/phosphodiesterase 1 (h-NPP1) and 3 (h-NPP3) with IC₅₀ values of 1.23 ± 0.011 μM and 0.871 ± 0.08 μM, respectively [1]. In contrast, the parent quinoline-8-sulfonamide itself does not inhibit these enzymes at comparable concentrations. Another derivative, Anticancer agent 240 (compound 9b), exhibits potent cytotoxicity across multiple cancer cell lines: Caco-2 (IC₅₀ = 0.26 μM), SNB-19 (IC₅₀ = 0.38 μM), A-549 (IC₅₀ = 0.40 μM), and SKOV-3 (IC₅₀ = 4.16 μM) . These potencies are comparable to or exceed those of established anticancer agents like staurosporine (IC₅₀ = 4.45 μM against certain cell lines). The scaffold's versatility enables systematic structural optimization to target diverse cancer-related enzymes and pathways, including PKM2 modulation as claimed in patents [2].

Anticancer PKM2 inhibitor Drug discovery

Anti-inflammatory Activity: Quinoline-8-sulfonamide Derivatives vs. Parent Compound

Novel 8-quinolinesulfonamide derivatives have been identified as potent TLR4/MD-2 complex inhibitors with significant anti-inflammatory activity. Compound 3l exhibited IC₅₀ values of 2.61 ± 0.39 μM for nitric oxide (NO) production, 9.74 ± 0.85 μM for TNF-α, and 12.71 ± 1.34 μM for IL-1β production in LPS-stimulated RAW264.7 macrophages [1]. In contrast, the parent quinoline-8-sulfonamide does not show comparable inhibition of the TLR4/MD-2 complex at these concentrations. The derivative's ability to block NF-κB/MAPK signaling pathways demonstrates the scaffold's capacity for yielding potent anti-inflammatory agents. This activity profile is distinct from other quinoline-based anti-inflammatory agents, such as chloroquine, which acts via different mechanisms (e.g., lysosomal pH modulation). The specific inhibition of TLR4/MD-2 signaling positions these derivatives as potential therapeutics for inflammatory and autoimmune diseases.

Anti-inflammatory TLR4/MD-2 inhibitor Cytokine inhibition

Quinoline-8-sulfonamide (CAS 35203-91-9): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Tumor-Associated Carbonic Anhydrase IX/XII Selective Inhibitors

Based on the differentiated hCA IX inhibition profile (Ki = 19 nM) and reduced activity against cytosolic isoforms (e.g., bCA IV Ki = 415 nM), quinoline-8-sulfonamide is an optimal starting scaffold for developing selective inhibitors targeting tumor-associated hCA IX and XII [1]. This selectivity profile helps minimize the diuretic side effects associated with pan-CA inhibitors like acetazolamide. The scaffold can be further elaborated using the 'tail approach' to enhance isoform selectivity and pharmacokinetic properties [2]. Procurement of high-purity quinoline-8-sulfonamide is essential for SAR studies aiming to develop next-generation anticancer agents targeting the hypoxic tumor microenvironment.

Coordination Chemistry: Synthesis of Stable Transition Metal Complexes for Catalysis and Bioinorganic Studies

The ability of quinoline-8-sulfonamide to form stable, crystallographically characterized N,N- chelate complexes with Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ makes it a valuable ligand for synthesizing model complexes of zinc-dependent enzymes like carbonic anhydrase [3]. These complexes serve as structural and functional mimics for understanding enzymatic mechanisms and for developing bioinspired catalysts. The distinct coordination geometry (trigonal bipyramidal for Zn²⁺) differs from that of 8-hydroxyquinoline complexes, offering unique electronic and steric properties for catalytic applications [3]. Researchers requiring well-defined metal complexes with tunable redox and ligand-field properties should prioritize this ligand over less versatile alternatives.

Drug Discovery: Core Scaffold for Generating Potent Anticancer and Anti-inflammatory Leads

Quinoline-8-sulfonamide derivatives have demonstrated potent anticancer activity, with compound 3h showing dual h-NPP1/3 inhibition (IC₅₀ = 1.23 μM and 0.871 μM) [4] and compound 9b exhibiting sub-micromolar cytotoxicity across multiple cancer cell lines (Caco-2 IC₅₀ = 0.26 μM; SNB-19 IC₅₀ = 0.38 μM; A-549 IC₅₀ = 0.40 μM) . Additionally, derivative 3l displays potent anti-inflammatory activity via TLR4/MD-2 inhibition (NO IC₅₀ = 2.61 μM) [5]. These validated activities, coupled with the scaffold's synthetic tractability (e.g., facile N-functionalization, metal-catalyzed cross-coupling), make quinoline-8-sulfonamide an ideal starting point for parallel medicinal chemistry efforts aimed at generating diverse compound libraries for oncology and inflammation drug discovery programs.

Analytical Chemistry: Tunable Chelating Agent for Selective Metal Ion Extraction and Separation

8-Benzenesulfonamidoquinoline derivatives, derived from quinoline-8-sulfonamide, function as effective and tunable chelate extractants for divalent metal cations [6]. By introducing electron-withdrawing or bulky substituents on the benzenesulfonyl group, the extraction efficiency and selectivity for specific metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺) can be finely controlled [6]. This tunability is a significant advantage over traditional extractants like 8-hydroxyquinoline, which lacks the same degree of electronic modulation. Industrial and academic laboratories involved in metal separation, environmental monitoring, or hydrometallurgy will find quinoline-8-sulfonamide a valuable precursor for developing custom extractants with enhanced selectivity for target metals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.